

Deuterium Labeling and Mass Spectrometry: A Powerful Approach for Pinpointing Racemization

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Compound of Interest

Compound Name: *Boc-L-Ala-OH-d*

Cat. No.: *B12304072*

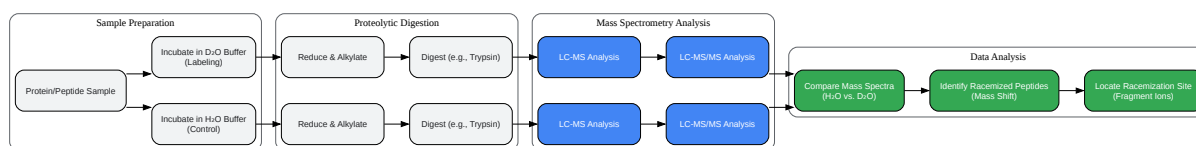
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The combination of stable isotope labeling using deuterium with tandem mass spectrometry (MS/MS) has emerged as a highly specific and sensitive method for the unambiguous identification of racemization sites within a peptide or protein sequence. This technique overcomes the inherent challenge of mass spectrometry in distinguishing between isobaric L- and D-amino acids.

The fundamental principle of this method lies in the differential incorporation of deuterium at the α -carbon of an amino acid residue during racemization under deuterated conditions. By comparing the mass spectra of samples incubated in protonated (H_2O) and deuterated (D_2O) buffers, it is possible to identify the peptides that have undergone racemization and, through subsequent tandem mass spectrometry, to pinpoint the exact amino acid residues that have been modified.

Experimental Workflow

The general workflow for the analysis of racemization sites using deuterium labeling and mass spectrometry is a multi-step process that requires careful execution.



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